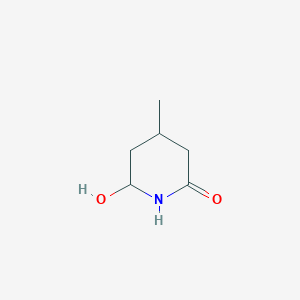
6-Hydroxy-4-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-methylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design . This compound is characterized by a six-membered ring containing one nitrogen atom and a hydroxyl group at the 6th position, along with a methyl group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylpiperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Another method includes the asymmetric synthesis from commercially available starting materials such as D-phenylglycinol and delta-valerolactone . The reaction conditions typically involve the use of strong bases like s-BuLi and protective groups like tert-butyldimethylsilyl chloride to control the stereochemistry and yield of the product .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and highly diastereoselective synthesis methods. For instance, iron-catalyzed thermodynamic equilibration of substituted piperidines allows for the isolation of enriched mixtures of the desired isomers . This method is advantageous due to its high yield and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-methylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents like hydrogen peroxide in the presence of sodium tungstate . Reduction reactions often involve the use of palladium or rhodium catalysts .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate
Reduction: Palladium, rhodium
Substitution: Strong bases like s-BuLi, protective groups like tert-butyldimethylsilyl chloride
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
6-Hydroxy-4-methylpiperidin-2-one has a wide range of applications in scientific research. It is used in the synthesis of biologically active piperidine derivatives, which are crucial in drug discovery and development . The compound is also employed in the study of oxidative stress and its effects on biological systems . Additionally, it serves as a building block for the synthesis of complex organic molecules used in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-methylpiperidin-2-one involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound’s hydroxyl group plays a crucial role in its antioxidant activity, allowing it to neutralize free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
6-Hydroxy-4-methylpiperidin-2-one can be compared with other piperidine derivatives such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) and 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Tempol is known for its potent antioxidant properties and is used in the study of oxidative stress-related diseases . In contrast, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one exhibits antimicrobial and antioxidant activities, making it valuable in medicinal chemistry .
Similar Compounds
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
6-hydroxy-4-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)7-6(9)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) |
Clave InChI |
ATMZEDBSDKWVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















